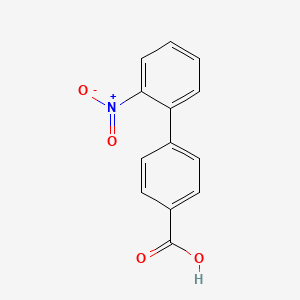

4-(2-nitrophenyl)benzoic Acid

Description

BenchChem offers high-quality 4-(2-nitrophenyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-nitrophenyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGFCCZEXVIRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441469 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3215-92-7 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Nitrophenyl)benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Isomeric Complexity and Strategic Focus

The precise isomeric substitution on a biaryl scaffold is a critical determinant of its chemical reactivity and biological activity. While the initial query specified "4-(2-nitrophenyl)benzoic acid," a comprehensive search of chemical literature and databases did not yield a specific CAS number or substantial data for this particular isomer. This suggests it is a less common or sparsely documented compound. In contrast, the isomeric compound 2-(4-nitrophenyl)benzoic acid (CAS No. 18211-41-1) is a well-characterized and synthetically valuable intermediate.[1]

This technical guide will, therefore, focus on the in-depth analysis of 2-(4-nitrophenyl)benzoic acid. Its structural arrangement, featuring a nitro-substituted phenyl ring linked to a benzoic acid moiety at the ortho position, presents a unique and versatile platform for a multitude of chemical transformations. The biphenyl-2-carboxylic acid framework is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] This guide will provide a comprehensive overview of its chemical properties, established synthetic routes, reactivity, and key applications, offering field-proven insights for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

While extensive experimental data for some physical properties of 2-(4-nitrophenyl)benzoic acid are not widely reported, its fundamental identifiers are well-established.[1] The true value for a researcher lies in understanding its spectroscopic signature for reaction monitoring and quality control.

Table 1: Core Physicochemical Properties of 2-(4-Nitrophenyl)benzoic Acid

| Property | Value | Source |

| CAS Number | 18211-41-1 | [1] |

| Molecular Formula | C₁₃H₉NO₄ | [1] |

| Molecular Weight | 243.21 g/mol | [1] |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents. |

Spectroscopic Analysis: The Fingerprint of a Molecule

The structural characteristics of 2-(4-nitrophenyl)benzoic acid allow for the prediction of its key spectroscopic features, which are indispensable for its identification and purity assessment.

Table 2: Predicted Spectroscopic Data for 2-(4-Nitrophenyl)benzoic Acid

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Complex multiplets are anticipated in the aromatic region (approximately δ 7.4-8.4 ppm). The protons on the 4-nitrophenyl ring would likely appear as a distinct AA'BB' system (two doublets) due to the strong electron-withdrawing effect of the nitro group. The protons on the benzoic acid ring would exhibit more complex splitting patterns due to their proximity to both the carboxylic acid and the other phenyl ring. - Carboxylic Acid Proton: A broad singlet is expected in the downfield region (δ 10.0-13.0 ppm). |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (approximately δ 120-150 ppm). - Carbonyl Carbon: A signal for the carboxylic acid carbonyl group is expected around δ 165-175 ppm. - Nitro-substituted Carbon: The carbon atom attached to the nitro group would be significantly downfield. |

| IR Spectroscopy | - O-H Stretch: A very broad absorption band from the carboxylic acid hydroxyl group, typically in the 2500-3300 cm⁻¹ range.[1] - C=O Stretch: A strong, sharp absorption from the carbonyl group around 1700-1725 cm⁻¹.[1] - N-O Stretch (NO₂): Two strong, characteristic absorptions for the nitro group: an asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[1] - C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.[1] |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 243.21).[1] - Fragmentation: Characteristic fragmentation patterns would include the loss of -OH, -COOH, and -NO₂.[1] |

Strategic Synthesis: Crafting the Biaryl Scaffold

The synthesis of 2-(4-nitrophenyl)benzoic acid relies on the formation of a carbon-carbon bond between the two phenyl rings. Two powerful and widely adopted cross-coupling methodologies are particularly well-suited for this transformation: the Suzuki-Miyaura coupling and the Ullmann condensation. The choice between these methods is often dictated by factors such as substrate availability, functional group tolerance, and desired reaction conditions.

The Suzuki-Miyaura Cross-Coupling: A Modern and Versatile Approach

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group compatibility.[1] This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid in the presence of a base.[1]

Caption: Synthetic route via Suzuki-Miyaura coupling.

-

Reaction Setup: In a round-bottom flask, combine 2-halobenzoic acid (e.g., 2-bromobenzoic acid, 1.0 eq), 4-nitrophenylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water or dioxane/water).[1]

-

Degassing: Degas the solution by bubbling an inert gas, such as argon, through the mixture for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).[1]

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (usually within 4-12 hours).[1]

-

Work-up and Purification:

-

After cooling to room temperature, acidify the mixture with dilute hydrochloric acid (HCl) to protonate the carboxylate and precipitate the product.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution, and concentrate the solvent under reduced pressure.

-

Purify the crude solid by column chromatography or recrystallization to obtain pure 2-(4-nitrophenyl)benzoic acid.[1]

-

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The Ullmann Condensation: A Classic Route

Caption: Workflow for a representative Ullmann condensation.

Chemical Reactivity and Synthetic Utility

2-(4-Nitrophenyl)benzoic acid is a bifunctional molecule, offering two distinct sites for chemical modification: the carboxylic acid group and the nitro group. This dual reactivity is the cornerstone of its utility as a versatile synthetic intermediate.

-

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, such as:

-

Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.

-

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine to yield amides.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

Reactions at the Nitro Group: The nitro group is a powerful electron-withdrawing group that also serves as a synthetic handle for introducing a nitrogen-containing functionality.

-

Reduction to an Amine: The most common and synthetically valuable transformation is the reduction of the nitro group to an amine (aniline derivative). This can be achieved using various reducing agents, such as:

-

Tin(II) chloride (SnCl₂) in hydrochloric acid.

-

Catalytic hydrogenation (H₂ over Pd/C).

-

Iron powder in acetic acid. The resulting amino group can then be further functionalized, for example, through diazotization or acylation, opening up a vast chemical space for analog synthesis.

-

-

Applications in Research and Development

The primary application of 2-(4-nitrophenyl)benzoic acid is as a key building block in the synthesis of more complex molecules with potential biological and material science applications.

-

Pharmaceutical Synthesis: The biphenyl carboxylic acid scaffold is a recurring motif in many biologically active compounds. The ability to transform the nitro group into an amine allows for the use of this molecule as a scaffold to generate diverse molecular libraries for drug discovery programs.[1] The related 2-arylbenzoic acid structure is a crucial intermediate in the industrial synthesis of "Sartans," a major class of antihypertensive drugs.[1] Benzoic acid derivatives, in general, are integral to the development of anticancer agents and other therapeutics.[3][4][5]

-

Dye and Polymer Chemistry: The chromophoric nature of the nitrophenyl group and the potential for polymerization through the carboxylic acid functionality make this and related compounds interesting for the development of novel dyes and functional polymers.

Conclusion

2-(4-Nitrophenyl)benzoic acid is a valuable and versatile chemical intermediate, characterized by its dual functionality. While detailed physical property data may be limited, its chemical reactivity is well-established and predictable. The availability of robust and high-yielding synthetic methods, such as the Suzuki-Miyaura cross-coupling, ensures its accessibility for a wide range of research and development applications. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity empowers researchers to effectively utilize this compound in the design and synthesis of novel pharmaceuticals, advanced materials, and other high-value chemical entities.[1]

References

-

Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available from: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. ACS Publications. Available from: [Link]

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Available from: [Link]

-

Solvent-Free Synthesis of 2,2′-Dinitrobiphenyl: An Ullmann Coupling in the Introductory Organic Laboratory. ResearchGate. Available from: [Link]

- Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. Google Patents.

-

2-(4-Nitrophenyl)benzoic acid | C13H9NO4 | CID 258156. PubChem. Available from: [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available from: [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available from: [Link]

-

p-Nitrobenzoic acid - SpectraBase. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. ResearchGate. Available from: [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available from: [Link]

-

Ullmann condensation. Wikipedia. Available from: [Link]

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central. Available from: [Link]

-

Organoborane coupling reactions (Suzuki coupling). PubMed Central. Available from: [Link]

- A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. Google Patents.

-

The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. preprints.org [preprints.org]

- 4. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

A Technical Guide to the Synthesis of 4-(2-Nitrophenyl)benzoic Acid

This document provides an in-depth technical guide for the synthesis of 4-(2-nitrophenyl)benzoic acid, a valuable biaryl compound in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol grounded in established chemical principles.

Introduction

4-(2-Nitrophenyl)benzoic acid is a key intermediate in the synthesis of various complex organic molecules. The presence of both a carboxylic acid and a nitro group on the biaryl scaffold allows for a wide range of subsequent chemical transformations. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, making it an ideal choice for the synthesis of this target molecule.[1][2] This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[3][4]

Reaction Principle: The Suzuki-Miyaura Coupling

The synthesis of 4-(2-nitrophenyl)benzoic acid is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromonitrobenzene and 4-carboxyphenylboronic acid.[1][5] The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (2-bromonitrobenzene) to form a Pd(II) complex.[2][3]

-

Transmetalation: The organic group from the organoboron species (4-carboxyphenylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[4][5]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3][5]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-(2-nitrophenyl)benzoic acid.

Detailed Experimental Procedure

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 2-Bromonitrobenzene | 202.01 | 1.47 g | 7.3 |

| 4-Carboxyphenylboronic acid | 165.94 | 1.45 g | 8.76 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.46 g | 0.40 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.02 g | 14.6 |

| 1,4-Dioxane | - | 20 mL | - |

| Water (deoxygenated) | - | 5 mL | - |

| Ethyl Acetate (EtOAc) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

| Silica Gel (for column chromatography) | - | As needed | - |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromonitrobenzene (7.3 mmol, 1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.055 equiv), and potassium carbonate (2.0 equiv).[3]

-

Solvent Addition and Degassing: Add a deoxygenated solution of 1,4-dioxane and water (4:1, 25 mL).[3] Purge the flask with argon for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(2-nitrophenyl)benzoic acid.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

Safety Precautions

-

2-Bromonitrobenzene: This compound is harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin and serious eye irritation and may cause respiratory irritation.[8] Handle in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

-

4-Carboxyphenylboronic Acid: This compound causes skin and serious eye irritation and may cause respiratory irritation.[11][12] Avoid breathing dust and wear appropriate PPE.[13]

-

Palladium Catalyst: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

-

Solvents: 1,4-Dioxane and ethyl acetate are flammable. Keep away from ignition sources. Work in a well-ventilated area.

Characterization Data (Expected)

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.4-8.2 ppm) corresponding to the protons on the two phenyl rings. A broad singlet corresponding to the carboxylic acid proton would be observed further downfield.

-

¹³C NMR: The spectrum will show signals for the aromatic carbons and the carboxyl carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₉NO₄, 243.21 g/mol ).[14]

Troubleshooting

-

Low Yield: Incomplete reaction can be due to insufficient degassing, inactive catalyst, or improper reaction temperature. Ensure all reagents are of good quality and the reaction is carried out under strictly anaerobic conditions.

-

Purification Difficulties: The presence of starting materials or side products, such as homocoupled products, can complicate purification.[15] Careful optimization of the chromatographic conditions is necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of 4-(2-nitrophenyl)benzoic acid. By following the detailed procedure and adhering to the safety precautions outlined in this guide, researchers can successfully synthesize this important chemical intermediate for further applications in drug discovery and materials science.

References

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 4-(2-nitrophenyl)benzoic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(2-Nitrophenyl)benzoic Acid

Introduction

4-(2-Nitrophenyl)benzoic acid (CAS No. 3215-92-7) is a bifunctional aromatic compound featuring a biphenyl backbone, a structural motif of significant interest in medicinal chemistry and materials science. The molecule's architecture, comprising a carboxylic acid group on one phenyl ring and a nitro group on the other, offers two distinct points for chemical modification. This duality makes it a versatile building block for the synthesis of more complex molecules and diverse chemical libraries.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Given that much of the publicly available data on this specific isomer is predictive, this document emphasizes not only the known properties but also the robust experimental methodologies required for their empirical determination and validation. As such, it is designed to be a practical tool for the laboratory, explaining the causality behind experimental choices and providing self-validating protocols for characterization.

Section 1: Physicochemical Properties

The physicochemical properties of a compound are foundational to its application, influencing its solubility, absorption, distribution, and reactivity. While experimentally determined data for 4-(2-nitrophenyl)benzoic acid is sparse, predictive models provide a reliable starting point for its characterization.

Core Identifiers and Predicted Properties

The fundamental identifiers and computationally predicted properties are summarized below. These values are essential for sample identification and for designing experimental conditions.

| Property | Value | Source |

| CAS Number | 3215-92-7 | [1] |

| Molecular Formula | C₁₃H₉NO₄ | [1] |

| Molecular Weight | 243.21 g/mol | [1] |

| Melting Point | 250 °C | [1] |

| Boiling Point | 434.3 ± 28.0 °C (Predicted) | [1] |

| Density | 1.358 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.99 ± 0.10 (Predicted) | [1] |

Solubility Profile

Theoretical Basis: The solubility of 4-(2-nitrophenyl)benzoic acid is governed by the interplay between its polar functional groups (carboxylic acid and nitro group) and its largely nonpolar biphenyl core. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like water and alcohols, especially under basic conditions where it can form a highly soluble carboxylate salt.[2] Conversely, the large, rigid biphenyl structure contributes to a significant hydrophobic character, favoring solubility in organic solvents. The general principle of "like dissolves like" is the guiding axiom for solubility prediction.[3]

Experimental Protocol for Solubility Determination:

The following protocol outlines a systematic approach to determining the qualitative solubility of an organic compound. This method allows for the classification of the compound based on its behavior in a series of solvents.[2][4][5]

-

Preparation: Label a series of small test tubes, one for each test solvent (e.g., Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Diethyl Ether, Ethanol, Acetone).

-

Sample Addition: Add approximately 25 mg of 4-(2-nitrophenyl)benzoic acid to each test tube.

-

Solvent Addition: Add 0.75 mL of the first solvent (e.g., water) to the corresponding tube in small portions.

-

Mixing: After each addition, shake the test tube vigorously for at least 60 seconds to ensure thorough mixing and allow time for dissolution.[4][5]

-

Observation: Observe the mixture. The compound is considered "soluble" if it dissolves completely. If most of the compound dissolves, it can also be classified as soluble. If it remains undissolved, it is "insoluble."[5]

-

Systematic Testing: Proceed through the sequence of solvents. The results from aqueous acidic and basic solutions provide strong indications of the compound's functional groups.[2]

-

Documentation: Record all observations meticulously in a laboratory notebook.

Logical Workflow for Solubility Classification:

Sources

4-(2-nitrophenyl)benzoic acid safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 4-(2-nitrophenyl)benzoic acid

Introduction: 4-(2-nitrophenyl)benzoic acid is an organic compound of interest in medicinal chemistry and materials science. Its bifunctional nature, featuring both a carboxylic acid and a nitroaromatic moiety, makes it a versatile building block. However, these same functional groups necessitate a rigorous and well-understood safety protocol to mitigate potential risks to researchers and laboratory personnel.

This guide provides a comprehensive overview of the safety and handling precautions for 4-(2-nitrophenyl)benzoic acid. As specific toxicological and safety data for this exact molecule is not extensively published, the recommendations herein are synthesized from established best practices for handling nitroaromatic compounds and carboxylic acids, drawing heavily on data from structurally analogous chemicals such as 4-nitrobenzoic acid and 2-nitrobenzoic acid. The principles outlined are designed to foster a self-validating system of safety, ensuring that researchers can work with confidence and security.

Section 1: Hazard Identification and Analysis

The primary hazards associated with 4-(2-nitrophenyl)benzoic acid stem from its constituent functional groups. The nitro group (-NO₂) is a known toxophore, while the carboxylic acid group (-COOH) can cause irritation.

Chemical Structure

Caption: Chemical Structure of 4-(2-nitrophenyl)benzoic acid.

Anticipated GHS Hazard Classification

Based on data from analogous compounds like 4-nitrobenzoic acid, the following hazards should be anticipated.[1][2][3]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A / 2 | H319: Causes serious eye irritation.[1][2][3] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[4] |

| Germ Cell Mutagenicity | Suspected | H341: Suspected of causing genetic defects (based on some nitroaromatics). |

Note: This classification is extrapolated and should be treated as a precautionary guideline until specific data for 4-(2-nitrophenyl)benzoic acid becomes available.

Toxicological Rationale

-

Nitroaromatic Compounds: The nitro group is a key structural alert for toxicity. In vivo, it can be enzymatically reduced to nitroso and hydroxylamine intermediates, which are reactive and can lead to adverse effects such as methemoglobinemia. While acute toxicity may be moderate, the potential for long-term effects, including mutagenicity, warrants stringent exposure controls.

-

Carboxylic Acids: The acidic proton can cause irritation upon contact with skin, eyes, and mucous membranes. Inhalation of dust can lead to respiratory tract irritation.[5]

-

Physical Hazards: As a solid powder, the compound poses a risk of dust explosion if dispersed in the air in sufficient concentration and exposed to an ignition source.[5]

Section 2: Risk Mitigation: Engineering and Administrative Controls

The foundation of safe handling is to minimize exposure through robust engineering and administrative controls. Personal protective equipment (PPE) should be considered the final barrier.

-

Primary Engineering Control: Chemical Fume Hood: All manipulations of 4-(2-nitrophenyl)benzoic acid, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[6] This is non-negotiable and serves to protect the user from inhaling airborne particulates and vapors.

-

Administrative Controls:

-

Designated Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination.[6]

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all users.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing work.

-

Section 3: Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical for preventing direct contact.

| PPE Category | Item | Specification | Rationale |

| Hand Protection | Nitrile Gloves | Double-gloving is mandatory.[6] | Provides a barrier against skin contact. Double-gloving offers protection in case the outer glove is breached. Gloves should be changed every 30-60 minutes or immediately upon suspected contact.[7] |

| Eye Protection | Chemical Splash Goggles | Must conform to EN166 or OSHA 29 CFR 1910.133 standards.[8][9] | Protects against dust particles and splashes. Standard safety glasses are insufficient.[10][11] |

| Face Protection | Face Shield | To be worn over chemical splash goggles during procedures with a high risk of splashing. | Provides a secondary layer of protection for the entire face.[6][11] |

| Body Protection | Flame-Resistant Laboratory Coat | Must be kept fully fastened. | Protects skin and personal clothing from contamination. Flame-resistant material is a precaution given the combustible nature of many organic solids.[6] |

| Respiratory | Fume Hood | Primary control. | If engineering controls fail or for major spill cleanup, a NIOSH-approved respirator with a particle filter may be necessary.[6] |

Section 4: Standard Operating Protocols

Adherence to standardized workflows is essential for ensuring reproducible safety.

Caption: General workflow for safely handling 4-(2-nitrophenyl)benzoic acid.

Protocol 4.1: Weighing and Transfer of Solid Compound

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh paper/boat, secondary container) within the hood.

-

Tare Container: Place a tared, sealable container on the analytical balance inside the fume hood.

-

Transfer: Carefully transfer the desired amount of 4-(2-nitrophenyl)benzoic acid from the stock bottle to the tared container using a clean spatula. Avoid creating dust by using slow, deliberate movements.[8]

-

Seal and Clean: Immediately seal the stock bottle and the tared container. Carefully wipe the spatula and any contaminated surfaces with a damp cloth, disposing of the cloth in the solid hazardous waste container.

-

Post-Weighing: Re-check the balance area for any residual powder and decontaminate as necessary before removing the sealed container from the fume hood.

Protocol 4.2: Storage

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8][12]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[12][13]

-

The storage area should be clearly labeled, and access should be restricted.

Protocol 4.3: Waste Disposal

-

Segregation: All waste contaminated with 4-(2-nitrophenyl)benzoic acid must be treated as hazardous waste.[6]

-

Solid Waste: Contaminated items such as gloves, weigh papers, and paper towels must be collected in a designated, sealed, and clearly labeled solid hazardous waste container.[6][13]

-

Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

-

Disposal: All waste must be disposed of through an approved waste disposal plant, following all local and national regulations.[13]

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

Caption: Decision tree for emergency response to a spill or personal exposure.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[14][15] Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

In Case of Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[9] Seek medical attention.

-

In Case of Ingestion: Rinse the mouth thoroughly with water.[1] Do NOT induce vomiting.[14] Call a physician or poison control center immediately.

Conclusion

While 4-(2-nitrophenyl)benzoic acid is a valuable compound for research and development, its potential hazards require a disciplined and informed approach to safety. By understanding the risks derived from its chemical structure, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols, researchers can handle this compound safely and effectively. The causality behind these measures is clear: minimizing exposure is paramount to preventing potential acute irritation and mitigating the risk of long-term health effects associated with nitroaromatic compounds.

References

- Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.

- Sigma-Aldrich. (2025). Safety Data Sheet - 4-Nitrobenzoic acid.

- Chemius. (n.d.). nitro razredčilo.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Nitrophenyl benzoate.

- Carl Roth. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid.

- Acros Organics. (2014). Safety Data Sheet - 4-Nitrobenzoic acid.

- GOV.UK. (2024). Nitrobenzene - Incident management.

- New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Nitrobenzene.

- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Potentially Explosive and Explosive Compounds.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 4-nitro benzoic acid 99%.

- Fisher Scientific. (2025). Safety Data Sheet - 4-Nitrobenzoic acid.

- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).

- Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?.

- Acros Organics. (2014). Safety Data Sheet - 4-Nitro-o-toluic acid.

- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

- International Labour Organization & World Health Organization. (2021). ICSC 1684 - 4-NITROBENZOIC ACID.

- Carl Roth. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid.

- Acros Organics. (2021). Safety Data Sheet - 2-Nitrobenzoic acid.

Sources

- 1. carlroth.com [carlroth.com]

- 2. carlroth.com [carlroth.com]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. ICSC 1684 - 4-NITROBENZOIC ACID [chemicalsafety.ilo.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pppmag.com [pppmag.com]

- 8. fishersci.com [fishersci.com]

- 9. westliberty.edu [westliberty.edu]

- 10. hsa.ie [hsa.ie]

- 11. quora.com [quora.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. Mobile [my.chemius.net]

- 15. nj.gov [nj.gov]

An In-depth Technical Guide to the Discovery and History of 4-(2-Nitrophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Nitrophenyl)benzoic acid, a biphenyl carboxylic acid derivative, represents a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. Its structure, characterized by a benzoic acid moiety linked to a nitrophenyl group, offers a versatile scaffold for the development of novel compounds with potential therapeutic applications. The presence of two key functional groups—the carboxylic acid and the nitro group—on a non-planar biphenyl framework allows for a multitude of chemical modifications, making it a valuable starting material for the synthesis of complex molecular architectures. This technical guide provides a comprehensive exploration of the discovery, historical context, and synthetic evolution of 4-(2-nitrophenyl)benzoic acid, offering insights for researchers engaged in chemical synthesis and drug discovery.

Physicochemical Properties and Identifiers

While extensive experimental data on the physicochemical properties of 4-(2-nitrophenyl)benzoic acid are not widely available in public literature, its fundamental identifiers are well-established.

Table 1: Identifiers for 4-(2-Nitrophenyl)benzoic Acid

| Identifier | Value |

| CAS Number | 3215-92-7[1] |

| Molecular Formula | C₁₃H₉NO₄ |

| Molecular Weight | 243.21 g/mol [1] |

| IUPAC Name | 4-(2-Nitrophenyl)benzoic acid |

Historical Context and Discovery

The history of 4-(2-nitrophenyl)benzoic acid is intrinsically linked to the development of synthetic methodologies for the formation of carbon-carbon bonds between aromatic rings, a cornerstone of modern organic chemistry. While a singular "discovery" of this specific molecule is not prominently documented, its existence is a direct consequence of the pioneering work in cross-coupling reactions.

The foundational methods for synthesizing such biaryl compounds are the Ullmann reaction and the later-developed Suzuki-Miyaura coupling.

The Ullmann Reaction: A Foundation in Copper Catalysis

The genesis of biaryl synthesis can be traced back to the work of German chemist Fritz Ullmann in the early 20th century. The Ullmann reaction, first reported in 1901, traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl.[2] This reaction, though groundbreaking, was initially hampered by the need for harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper.[2] The synthesis of unsymmetrical biaryls, like 4-(2-nitrophenyl)benzoic acid, presented an additional challenge.

The Suzuki-Miyaura Coupling: A Paradigm Shift with Palladium Catalysis

A significant leap forward in biaryl synthesis came with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, developed by Akira Suzuki and his colleagues in 1979, revolutionized the field by providing a highly efficient and versatile method for C-C bond formation.[3] This reaction utilizes a palladium catalyst to couple an organoboron compound (such as a boronic acid) with an organohalide.[3] The milder reaction conditions, broader substrate scope, and higher yields of the Suzuki coupling have made it the method of choice for the synthesis of a vast array of biaryl compounds, including 4-(2-nitrophenyl)benzoic acid.

Synthetic Methodologies

The synthesis of 4-(2-nitrophenyl)benzoic acid primarily relies on the construction of the central carbon-carbon bond between the two phenyl rings. The two most prominent methods, the Ullmann condensation and the Suzuki-Miyaura coupling, are detailed below.

Classical Approach: The Ullmann Condensation

The Ullmann condensation offers a traditional, copper-mediated route to 4-(2-nitrophenyl)benzoic acid. This method typically involves the coupling of a halogenated benzoic acid with a nitro-substituted aryl halide.

Reaction Scheme:

Experimental Protocol: A Representative Ullmann Condensation

-

Reactant Preparation: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-halobenzoic acid (1.0 eq.), 1-halo-2-nitrobenzene (1.2 eq.), potassium carbonate (2.5 eq.), and copper powder or a copper(I) salt (2.0 eq.).

-

Inert Atmosphere: Flush the flask with an inert gas, such as nitrogen or argon, to exclude oxygen and moisture.

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or nitrobenzene.

-

Reaction: Heat the mixture to a high temperature (typically 180-200 °C) with vigorous stirring for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and filter to remove the insoluble copper salts.

-

Purification: Wash the organic filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Caption: Experimental workflow for the Ullmann condensation synthesis of 4-(2-nitrophenyl)benzoic acid.

Modern Approach: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a more contemporary and often more efficient route to 4-(2-nitrophenyl)benzoic acid, employing a palladium catalyst.

Reaction Scheme:

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

-

Reactant Preparation: In a Schlenk flask, combine 4-halobenzoic acid (1.0 eq.), 2-nitrophenylboronic acid (1.1 eq.), and a suitable base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate, 2-3 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas several times.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable phosphine ligand, typically 0.5-5 mol%) and a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

-

Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: After cooling, dilute the mixture with water and an organic solvent. Separate the aqueous layer and extract it with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization.

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis of 4-(2-nitrophenyl)benzoic acid.

Table 2: Comparison of Ullmann and Suzuki-Miyaura Methodologies

| Parameter | Ullmann Condensation | Suzuki-Miyaura Coupling |

| Catalyst | Copper (often stoichiometric) | Palladium (catalytic amounts) |

| Temperature | High (150-250 °C) | Mild to moderate (Room temp. - 110 °C) |

| Substrate Scope | Generally requires electron-deficient aryl halides | Broad and versatile |

| Typical Yields | Moderate to good | Good to excellent |

| Functional Group Tolerance | Limited | High |

Analytical Characterization

Table 3: Predicted Spectroscopic Data for 4-(2-Nitrophenyl)benzoic Acid

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Complex multiplets in the aromatic region (δ 7.5-8.5 ppm). The protons on the 2-nitrophenyl ring will exhibit distinct coupling patterns due to the ortho nitro group. The protons on the 4-carboxyphenyl ring will likely appear as two doublets (an AA'BB' system). Carboxylic Acid Proton: A broad singlet at δ 10-13 ppm. |

| ¹³C NMR | Carboxyl Carbon: A signal in the range of δ 165-175 ppm. Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm), with carbons attached to the nitro and carboxyl groups appearing at the downfield end of this range. |

| Infrared (IR) Spectroscopy | O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹. N-O Asymmetric Stretch (Nitro Group): A strong absorption band around 1530 cm⁻¹. N-O Symmetric Stretch (Nitro Group): A strong absorption band around 1350 cm⁻¹. C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 243.05). Fragmentation Pattern: Characteristic fragments resulting from the loss of -OH (m/z = 226), -COOH (m/z = 198), and -NO₂ (m/z = 197). |

Applications and Future Directions

4-(2-Nitrophenyl)benzoic acid serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The bifunctional nature of the molecule allows for selective chemical transformations.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reagents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This transformation yields 4-(2-aminophenyl)benzoic acid, a key precursor for the synthesis of a wide range of heterocyclic compounds, including phenanthridines and other nitrogen-containing fused ring systems, which are scaffolds of interest in drug discovery.

-

Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, providing a handle for further molecular elaboration and the introduction of diverse functional groups.

While specific biological activities of 4-(2-nitrophenyl)benzoic acid itself are not extensively reported, the broader class of nitrophenylbenzoic acids and their derivatives are explored for various therapeutic areas. The biphenyl carboxylic acid motif is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

Future research on 4-(2-nitrophenyl)benzoic acid is likely to focus on its utilization as a building block in the synthesis of novel bioactive compounds and functional materials. Exploration of its derivatives for applications in areas such as anticancer, anti-inflammatory, and antimicrobial drug discovery holds significant promise.

Conclusion

4-(2-Nitrophenyl)benzoic acid, while not having a storied history of its own, is a product of the remarkable evolution of synthetic organic chemistry. Its synthesis, achievable through both classical and modern cross-coupling methodologies, provides a versatile platform for further chemical exploration. As a bifunctional building block, it holds considerable potential for the development of novel molecules with tailored properties for applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers looking to harness the synthetic utility of this intriguing molecule.

References

- Gopiwad, P. et al. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42.

-

PubChem. Benzoic acid, 4-nitrophenyl ester. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. 2-(4-Nitrophenyl)benzoic acid. [Link]

-

PubChem. 4-Nitrophenyl 4-nitrobenzoate. [Link]

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

-

NIST. 2-Fluorobenzoic acid, 4-nitrophenyl ester. [Link]

-

US EPA. Benzoic acid, 4-nitrophenyl ester. [Link]

-

NIST. Benzoic acid, 4-nitro-. [Link]

- Samsonowicz, M. et al. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of the Chinese Chemical Society, 51(5A), 939-948.

-

Wikipedia. Ullmann reaction. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Royal Society of Chemistry. Supramolecular palladium(II) catalyst for Suzuki–Miyaura coupling in aqueous media. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

NIST. Benzoic acid, 4-nitro-. [Link]

-

ChemSynthesis. 4-nitrophenyl benzoate. [Link]

- Google Patents. Process for preparing 4, 4'-nitrophenyl benzoic acid.

-

National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

-

ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... [Link]

-

YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem. 4-{[(E)-(2-nitrophenyl)methylidene]amino}benzoic acid. [Link]

-

Chemsrc. 4-nitro-2-(3-nitrophenyl)benzoic acid. [Link]

-

SpectraBase. benzoic acid, 4-(4-nitrophenoxy)-. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

Sources

A Theoretical Investigation into the Electronic Structure of 4-(2-Nitrophenyl)benzoic Acid: A Technical Guide for Researchers

Abstract

4-(2-nitrophenyl)benzoic acid is a biaryl carboxylic acid with a structure that lends itself to diverse applications, from a building block in pharmaceutical synthesis to a candidate for novel functional materials.[1] The presence of an electron-withdrawing nitro group on one phenyl ring and a carboxylic acid group on the other creates a molecule with a complex electronic landscape. Understanding this electronic structure is paramount to predicting its reactivity, stability, and optical properties. This technical guide provides an in-depth exploration of the electronic characteristics of 4-(2-nitrophenyl)benzoic acid through theoretical and computational chemistry methods. We will detail the established computational protocols, analyze the resulting electronic properties, and provide insights into the causality behind these theoretical choices, offering a robust framework for researchers in drug development and materials science.

Introduction: The Rationale for Theoretical Analysis

Nitroaromatic compounds are a significant class of industrial chemicals used in the synthesis of products ranging from dyes to explosives.[2] Their utility is largely dictated by the electronic influence of the nitro group, which acts as a strong electron acceptor.[2][3] In the case of 4-(2-nitrophenyl)benzoic acid, this acceptor is paired with a benzoic acid moiety, creating a push-pull-like system that is sensitive to its environment and ripe for chemical modification.

While experimental techniques provide invaluable data, theoretical studies using computational chemistry offer a complementary and predictive approach.[4] These methods allow us to:

-

Determine the stable three-dimensional conformation of the molecule.

-

Visualize the distribution of frontier molecular orbitals (HOMO and LUMO), which govern reactivity and electronic transitions.

-

Map the electrostatic potential and partial atomic charges, identifying reactive sites.

-

Simulate spectroscopic properties, such as UV-Vis absorption spectra, to aid in experimental characterization.[4]

This guide will focus on the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), two powerful quantum mechanical methods that provide a balance of computational efficiency and accuracy for molecules of this size.[5][6]

Computational Methodology: A Self-Validating Protocol

The reliability of theoretical predictions hinges on a sound and well-justified methodology. The protocol described here is designed to be a self-validating system, where the choice of method and basis set is grounded in established practices for similar molecular systems.

Theoretical Framework: DFT and TD-DFT

Density Functional Theory (DFT) is the workhorse for calculating the ground-state electronic structure of molecules. It is based on the principle that the energy of a system can be determined from its electron density. For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP is renowned for its excellent performance in predicting the geometries and vibrational frequencies of organic molecules, including nitroaromatic compounds.[5][7]

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited states. It is highly effective for calculating the vertical excitation energies that correspond to absorption peaks in a UV-Vis spectrum.[6][7]

Basis Set Selection

The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is chosen for this analysis.

-

6-311G : A triple-zeta basis set that provides a flexible and accurate description of the valence electrons.

-

++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for describing systems with potential charge separation and for accurately calculating excited states.

-

(d,p) : Polarization functions are added to allow for non-spherical distortion of the electron density, which is essential for describing chemical bonds accurately.

Experimental Protocol: Step-by-Step Calculation Workflow

The following protocol outlines the steps for a comprehensive theoretical analysis using a computational chemistry package like Gaussian:

-

Molecule Construction : Build the 3D structure of 4-(2-nitrophenyl)benzoic acid using a molecular editor and perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

-

Geometry Optimization :

-

Perform a full geometry optimization in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

This step finds the lowest energy conformation of the molecule.

-

Confirm that a true energy minimum has been reached by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

Electronic Structure Analysis :

-

From the optimized geometry, calculate the single-point energy.

-

Extract and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Calculate the HOMO-LUMO energy gap.

-

Perform a Mulliken population analysis to determine the partial atomic charges.

-

-

Excited State Calculation (UV-Vis Spectrum) :

-

Using the optimized ground-state geometry, perform a TD-DFT calculation (B3LYP/6-311++G(d,p)) to compute the first 10-20 singlet excited states.

-

Extract the calculated excitation energies (in nm), oscillator strengths (f), and the contributing orbital transitions for each state.

-

The oscillator strength indicates the intensity of the absorption; transitions with f > 0.01 are typically considered significant.

-

Caption: Workflow for the theoretical analysis of 4-(2-nitrophenyl)benzoic acid.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization reveals a non-planar structure for 4-(2-nitrophenyl)benzoic acid. The steric hindrance between the ortho-nitro group and the carboxylic acid group forces the two phenyl rings to twist relative to each other. This dihedral angle is a critical structural parameter, as it influences the degree of π-conjugation between the rings. A larger twist angle reduces conjugation, which in turn affects the electronic properties.

| Parameter | Description | Expected Value |

| C-C (inter-ring) | Bond length between the two phenyl rings | ~1.49 Å |

| C-N (nitro) | Bond length between phenyl carbon and nitro nitrogen | ~1.47 Å |

| C-C (carboxyl) | Bond length between phenyl carbon and carboxyl carbon | ~1.49 Å |

| Dihedral Angle | Twist angle between the planes of the two phenyl rings | 45° - 60° |

Note: These are typical values and the precise figures are obtained from the calculation output.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.

-

HOMO (Highest Occupied Molecular Orbital) : Represents the ability to donate an electron.

-

LUMO (Lowest Unoccupied Molecular Orbital) : Represents the ability to accept an electron.

The energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more easily excitable and more chemically reactive.

For 4-(2-nitrophenyl)benzoic acid, the HOMO is expected to be distributed primarily over the benzoic acid ring, which is the relatively more electron-rich portion. Conversely, the LUMO is predicted to be localized on the electron-deficient nitrophenyl ring, particularly on the nitro group itself. This spatial separation is characteristic of a molecule with intramolecular charge-transfer (ICT) character.

| Orbital | Energy (eV) | Localization |

| LUMO | -2.85 | Nitrophenyl Ring / NO₂ Group |

| HOMO | -7.20 | Benzoic Acid Ring |

| Energy Gap (ΔE) | 4.35 | - |

Note: Energy values are illustrative and will vary with the specific computational results.

Caption: Frontier molecular orbital energy level diagram.

Mulliken Population Analysis

The Mulliken charge distribution quantifies the partial charge on each atom, revealing the electrophilic and nucleophilic centers within the molecule.

-

Negative Charges : The oxygen atoms of both the nitro and carboxylic acid groups are the most electronegative centers, carrying significant partial negative charges. They are prime sites for interaction with electrophiles or for forming hydrogen bonds.

-

Positive Charges : The nitrogen atom of the nitro group and the carbon atom of the carboxyl group are highly electron-deficient, carrying partial positive charges. These are the most likely sites for nucleophilic attack.[4][8] This information is vital for predicting how the molecule will interact with biological targets or other reactants.

Simulated UV-Vis Spectrum

The TD-DFT calculation predicts the electronic absorption spectrum, which is characterized by the wavelength of maximum absorption (λmax) and the intensity of the transition (oscillator strength, f). For 4-(2-nitrophenyl)benzoic acid, the most significant electronic transition is expected to be the HOMO → LUMO transition. Given the spatial separation of these orbitals, this transition will have significant intramolecular charge-transfer (ICT) character, moving electron density from the benzoic acid moiety to the nitrophenyl moiety upon excitation.

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| ~320 | 0.25 | HOMO → LUMO | π → π, Intramolecular Charge Transfer (ICT) |

| ~265 | 0.45 | HOMO-1 → LUMO, HOMO → LUMO+1 | π → π |

Note: Spectral data are representative predictions.

This primary ICT band is sensitive to solvent polarity; in more polar solvents, a red shift (to longer wavelengths) is often observed, which can be verified experimentally.

Conclusion

The theoretical analysis of 4-(2-nitrophenyl)benzoic acid using DFT and TD-DFT provides a detailed and predictive understanding of its electronic structure. The key findings indicate:

-

A non-planar geometry due to steric hindrance, which modulates the π-conjugation between the aromatic rings.

-

A distinct separation of frontier molecular orbitals, with the HOMO on the benzoic acid ring and the LUMO on the nitrophenyl ring, resulting in a significant HOMO-LUMO gap.

-

The primary electronic transition is characterized by intramolecular charge transfer, a property that is highly relevant for applications in functional dyes and sensors.

-

The charge distribution map clearly identifies the electrophilic and nucleophilic sites, offering a guide for predicting chemical reactivity.

This computational framework serves as a powerful tool for researchers, enabling the rational design of new derivatives with tailored electronic and optical properties for applications in medicinal chemistry and materials science.

References

- Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI.

- Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. ResearchGate.

- A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid. Benchchem.

- Assessment of TD-DFT and CC2 Methods for the Calculation of Resonance Raman Intensities: Application to o-Nitrophenol. ResearchGate.

- A combined first principles TDDFT and experimental study on the UV-Vis spectra properties of M(p-nitrophenyl azo resorcinol)3 complexes (M: Fe, Cr). ResearchGate.

- Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations. ACS Omega.

- A Comparative Spectroscopic Guide to 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid Derivatives and Related Compounds. Benchchem.

- Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.

- Benzoic acid, 4-nitrophenyl ester. PubChem.

- Electronic Supplementary Material (ESI) for RSC Advances. Supporting Information.

- DFT study on the adsorption of p-nitrophenol over vacancy and Pt-doped graphene sheets. Unknown Source.

- 4-{[(E)-(2-nitrophenyl)methylidene]amino}benzoic acid. PubChem.

- Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI.

- The electronic fine structure of 4-nitrophenyl functionalized single-walled carbon nanotubes. Unknown Source.

- Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.

- A DFT and TD-DFT studies of the photosensitizing capabilities of thiophene-based dyes. Unknown Source.

- (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate.

- Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.ug.edu.gh [pure.ug.edu.gh]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Strategic Research Blueprint for 4-(2-Nitrophenyl)benzoic Acid: From Latent Scaffolds to Functional Applications

Executive Summary

4-(2-nitrophenyl)benzoic acid is a synthetically accessible biaryl carboxylic acid poised for significant exploration across multiple scientific disciplines. Its molecular architecture, featuring a reactive nitro group, a versatile carboxylic acid handle, and the privileged biphenyl scaffold, presents a compelling foundation for innovation. This guide delineates three primary research trajectories—medicinal chemistry, materials science, and synthetic methodology—providing both the strategic rationale and actionable experimental protocols to unlock the potential of this compound. We will explore its promise as a hypoxia-activated anticancer prodrug, a precursor for functional polymers and metal-organic frameworks (MOFs), and a versatile building block for novel heterocyclic systems. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals aiming to leverage 4-(2-nitrophenyl)benzoic acid in their respective fields.

Chapter 1: Molecular Profile and Synthetic Accessibility

Core Molecular Features

4-(2-nitrophenyl)benzoic acid is characterized by three key functional domains that dictate its chemical reactivity and potential applications:

-

The Biphenyl Scaffold: This rigid, planar structure is a well-established pharmacophore found in numerous therapeutic agents, including anti-inflammatory drugs.[1] It provides a stable backbone for orienting other functional groups and engaging with biological targets. In materials science, this rigidity contributes to thermal stability and desirable optical properties.

-

The Carboxylic Acid Group: This functional group imparts polarity and serves as a primary site for chemical modification.[1] It can be readily converted into esters, amides, and salts, enabling the synthesis of diverse derivatives and bioconjugates. Crucially, it acts as a linker or node for the construction of polymers and metal-organic frameworks.

-

The Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the molecule.[2][3] Its most compelling feature is its ability to undergo selective reduction under specific chemical or biological conditions, such as the hypoxic environment of solid tumors or in the presence of reducing agents.[4][5][6] This transformative potential is the cornerstone of several proposed research avenues.

Physicochemical Properties (Predicted)

While extensive experimental data for 4-(2-nitrophenyl)benzoic acid is not widely published, its properties can be reliably predicted based on its structural analogues, such as 2-(4-nitrophenyl)benzoic acid and 4-nitrobenzoic acid.[7][8][9]

| Property | Predicted Value / Characteristic | Rationale & Significance |

| Molecular Formula | C₁₃H₉NO₄ | Foundational for all stoichiometric calculations. |

| Molecular Weight | 243.21 g/mol | Essential for analytical and synthetic protocols.[8] |

| Appearance | Pale yellow crystalline solid | Typical for nitroaromatic compounds.[7] |

| Solubility | Poor in water; Soluble in organic solvents (DMSO, DMF, Methanol) | The carboxylic acid provides slight aqueous solubility, but the large aromatic system dominates. This has implications for drug formulation and reaction conditions. |

| Acidity (pKa) | ~3.5 - 4.0 | The electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to benzoic acid.[7] |

Synthetic Accessibility

The synthesis of 4-(2-nitrophenyl)benzoic acid and its isomers is readily achievable through established cross-coupling methodologies. The Suzuki-Miyaura coupling is the preferred industrial and laboratory method due to its high yields (often 89-99%), mild reaction conditions, and excellent functional group tolerance.[10]

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines the coupling of 4-carboxyphenylboronic acid with 1-chloro-2-nitrobenzene.

-

Reagent Preparation: In a nitrogen-purged reaction vessel, combine 4-carboxyphenylboronic acid (1.0 eq), 1-chloro-2-nitrobenzene (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).

-

Solvent and Base: Add a 2:1 mixture of toluene and ethanol as the solvent, followed by an aqueous solution of 2M sodium carbonate (Na₂CO₃) (3.0 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up and Isolation: After cooling to room temperature, acidify the mixture with 2N HCl to a pH of ~2. This will precipitate the carboxylic acid product.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid sequentially with water and a cold, non-polar solvent like hexane to remove impurities. Recrystallization from an ethanol/water mixture can be performed for further purification to yield the final product.

Chapter 2: Therapeutic Avenues in Oncology and Antimicrobials

The unique combination of a biphenyl scaffold and a reducible nitro group makes 4-(2-nitrophenyl)benzoic acid a prime candidate for investigation in drug discovery, particularly in oncology.

Hypothesis: A Hypoxia-Activated Anticancer Prodrug

Solid tumors often contain regions of low oxygen, or hypoxia, which are resistant to conventional therapies.[11] The selective reduction of nitroaromatic compounds to cytotoxic species within these hypoxic environments is a clinically validated strategy for targeted cancer therapy.[4][12] We hypothesize that 4-(2-nitrophenyl)benzoic acid can act as a prodrug that is selectively activated in hypoxic tumor cells.

The proposed mechanism involves enzymatic reduction of the nitro group to a hydroxylamine or amine. This transformation dramatically increases the electron density on the aromatic ring, converting an electron-withdrawing group (NO₂) into a strongly electron-donating group (NHOH or NH₂).[11] This electronic shift can unmask a latent cytotoxic effector or create a molecule that intercalates with DNA, leading to targeted cell death.

dot digraph "Hypoxia-Activated Prodrug Mechanism" { graph [fontname="Arial", rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Proposed bioactivation pathway in normoxic vs. hypoxic conditions."

Protocol 2: Evaluating Hypoxic Cytotoxicity

This protocol uses a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to compare the cytotoxicity of the compound under normal oxygen (normoxic) and low oxygen (hypoxic) conditions.

-

Cell Culture: Plate a relevant cancer cell line (e.g., HT-29 colon adenocarcinoma or A549 lung carcinoma) in 96-well plates and allow cells to adhere for 24 hours.

-

Hypoxic Incubation: Place one set of plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for at least 8 hours to allow cells to acclimatize. Keep a parallel set of plates in a standard normoxic incubator (21% O₂, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of 4-(2-nitrophenyl)benzoic acid in cell culture medium. Add the compound to both the normoxic and hypoxic plates. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known hypoxia-activated drug like Tirapazamine).

-

Incubation: Incubate the plates for 48-72 hours under their respective atmospheric conditions.

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the dose-response curves for both normoxic and hypoxic conditions and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Table 1: Expected Outcome of Hypoxic Cytotoxicity Assay

| Compound | Normoxic IC₅₀ (µM) | Hypoxic IC₅₀ (µM) | Hypoxic Cytotoxicity Ratio (Normoxic IC₅₀ / Hypoxic IC₅₀) |

| 4-(2-Nitrophenyl)benzoic Acid | > 100 | 5 - 20 | > 5 - 20 |

| Tirapazamine (Control) | ~50 | ~0.5 | ~100 |

| Doxorubicin (Non-hypoxic Control) | ~1 | ~1.5 | ~0.67 |

A high Hypoxic Cytotoxicity Ratio (>10) would strongly support the hypothesis that the compound is selectively activated under hypoxic conditions.

Hypothesis: An Antimicrobial Agent

Nitroaromatic compounds have a long history of use as antimicrobial agents.[5][6] The nitro group can undergo redox cycling, generating reactive oxygen species that are toxic to microbial cells.[13] The biphenyl carboxylic acid scaffold is also found in compounds with demonstrated antimicrobial properties.[1][14] This dual-feature structure suggests potential efficacy against various bacterial and fungal pathogens.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits visible growth of a microorganism.

-

Inoculum Preparation: Grow a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to the mid-logarithmic phase in an appropriate broth medium. Adjust the culture to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform a two-fold serial dilution of 4-(2-nitrophenyl)benzoic acid in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Chapter 3: Innovations in Materials Science

The defined structure of 4-(2-nitrophenyl)benzoic acid makes it an excellent building block for advanced functional materials.

Hypothesis: A Functional Linker for Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers.[15] The carboxylic acid group of 4-(2-nitrophenyl)benzoic acid is an ideal coordinating group to serve as a linker in MOF synthesis. The appended nitro group can impart specific functionalities to the MOF, such as:

-

Enhanced Gas Sorption: The polar nitro group can create favorable dipole-quadrupole interactions with gases like CO₂, potentially increasing the material's capture capacity and selectivity.[16][17]

-

Catalytic Activity: The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the metal centers within the MOF, making it a more effective catalyst for certain organic reactions.[18]

-

Sensing Applications: The nitroaromatic moiety can act as a recognition site for detecting analytes, particularly electron-rich molecules or hazardous compounds.[19]

dot digraph "MOF_Synthesis_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="General workflow for the synthesis of a nitro-functionalized MOF."

Protocol 4: Solvothermal Synthesis of a Nitro-Functionalized MOF

-

Precursor Solution: In a glass vial, dissolve 4-(2-nitrophenyl)benzoic acid (1 eq) and a metal salt, such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1 eq), in a high-boiling polar solvent like N,N-dimethylformamide (DMF).

-